(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine
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Overview
Description
(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine is an organic compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 g/mol . This compound is part of the benzothiophene family, which is known for its diverse biological and chemical properties. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of (1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine can be achieved through several methods. . The reaction conditions typically include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .
Chemical Reactions Analysis
(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfone derivatives, while reduction with lithium aluminum hydride can produce thiol derivatives.
Scientific Research Applications
(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine can be compared with other similar compounds, such as:
(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methanamine: This compound has a similar structure but differs in the position of the methanamine group, which can affect its chemical and biological properties.
Benzo[b]thiophene-6-methanamine, 2,3-dihydro-, 1,1-dioxide: Another related compound with variations in the benzothiophene ring and functional groups.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activity.
Properties
IUPAC Name |
(1,1-dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-6-8-5-7-3-1-2-4-9(7)13(8,11)12/h1-4,8H,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWWOKCPCJRTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(S(=O)(=O)C2=CC=CC=C21)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040041-00-6 |
Source
|
Record name | (1,1-dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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